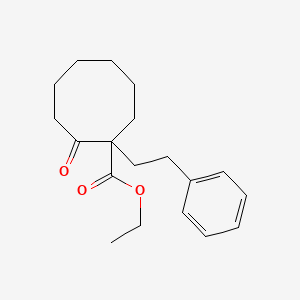
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate is a β-keto ester compound It is characterized by the presence of an ethyl ester group attached to a cyclooctane ring, which is further substituted with a 2-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate can be synthesized through a multi-step process. One common method involves the Michael addition reaction. In this reaction, cycloheptanone is used as a starting material, which undergoes a series of transformations to introduce the ethyl ester and 2-phenylethyl groups. The reaction conditions typically involve the use of a base such as potassium bis(1,2-benzenediolato)phenylsilicate to facilitate the addition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the keto group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate involves its interaction with specific molecular targets. The β-keto ester group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxo-1-cyclooctanecarboxylate: Lacks the 2-phenylethyl group, making it less complex.
Ethyl 2-oxocyclopentanecarboxylate: Has a smaller ring structure, leading to different chemical properties.
Ethyl benzoylformate: Contains a benzoyl group instead of a cyclooctane ring.
Uniqueness
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate is unique due to its combination of a cyclooctane ring and a 2-phenylethyl group. This structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
52186-03-5 |
|---|---|
Molekularformel |
C19H26O3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
ethyl 2-oxo-1-(2-phenylethyl)cyclooctane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-2-22-18(21)19(14-9-4-3-8-12-17(19)20)15-13-16-10-6-5-7-11-16/h5-7,10-11H,2-4,8-9,12-15H2,1H3 |
InChI-Schlüssel |
LFHWQJCOAQWRSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCCCCC1=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


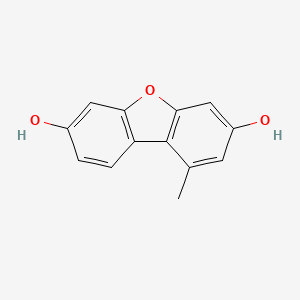

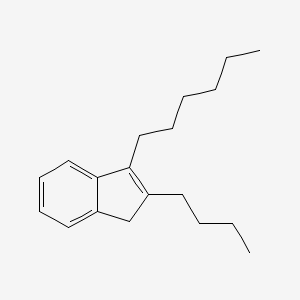
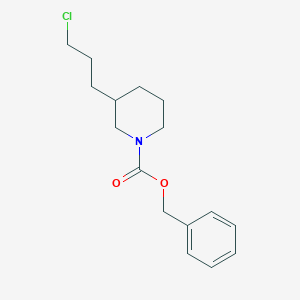

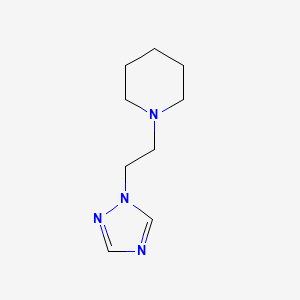

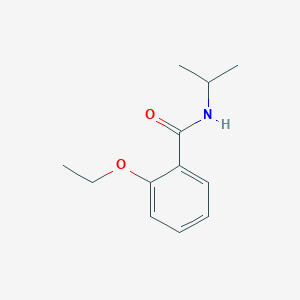
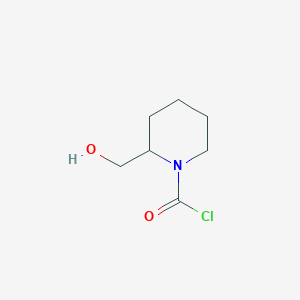
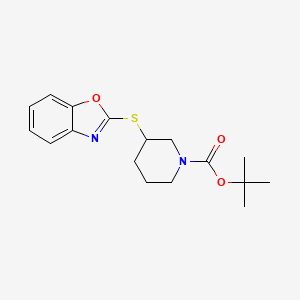
![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)

![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)
